Cas no 1603314-23-3 (1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine)

1-{2-(Trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine is a specialized pyrazole derivative featuring a trifluoromethylthioethyl substituent at the nitrogen position. This compound is of significant interest in medicinal and agrochemical research due to its unique structural properties, which combine a pyrazole core with a sulfur-containing trifluoromethyl group. The presence of the trifluoromethylthio (SCF₃) moiety enhances lipophilicity and metabolic stability, making it valuable for optimizing pharmacokinetic profiles in drug discovery. The amine functionality at the 4-position offers versatility for further derivatization, enabling the synthesis of diverse bioactive molecules. Its well-defined reactivity and stability under various conditions make it a useful intermediate in the development of pharmaceuticals and crop protection agents.
1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine structure
1603314-23-3 structure
Product Name:1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine
CAS No:1603314-23-3
MF:C6H8F3N3S
MW:211.208029747009
CID:5913520
PubChem ID:116615830
Update Time:2025-06-24

1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine
    • 1-{2-[(trifluoromethyl)sulfanyl]ethyl}-1H-pyrazol-4-amine
    • 1603314-23-3
    • EN300-1108070
    • Inchi: 1S/C6H8F3N3S/c7-6(8,9)13-2-1-12-4-5(10)3-11-12/h3-4H,1-2,10H2
    • InChI Key: BRHKANWDKMMGFX-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)CCN1C=C(C=N1)N

Computed Properties

  • Exact Mass: 211.03910293g/mol
  • Monoisotopic Mass: 211.03910293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 69.1Ų

1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine Pricemore >>

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Additional information on 1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine

Introduction to 1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine (CAS No. 1603314-23-3)

1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 1603314-23-3, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their versatility in drug design and development. The presence of a trifluoromethyl group and a sulfanylethyl side chain in its molecular structure imparts distinct physicochemical characteristics, making it a promising candidate for various therapeutic applications.

The trifluoromethyl moiety is particularly noteworthy in medicinal chemistry, as it is frequently incorporated into drug molecules to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. This substituent's electron-withdrawing nature significantly influences the electronic distribution of the molecule, thereby affecting its reactivity and interaction with biological targets. In contrast, the sulfanylethyl group introduces a polar region to the molecule, which can contribute to improved solubility in aqueous environments and potentially enhance cell membrane permeability. Such structural features make 1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine an intriguing scaffold for designing novel bioactive molecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of this compound more thoroughly. Studies have demonstrated that the combination of the trifluoromethyl and sulfanylethyl groups can optimize interactions with biological receptors, leading to enhanced efficacy and reduced side effects. For instance, virtual screening experiments have identified this compound as a potent inhibitor of certain kinases and enzymes implicated in inflammatory diseases. The pyrazole core itself is well-documented for its role in antimicrobial, antiviral, and anticancer therapies, further solidifying the therapeutic potential of 1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine.

In vitro studies have begun to elucidate the mechanism of action for this compound, revealing promising results in preclinical models. Researchers have observed that it exhibits inhibitory activity against specific enzymes involved in cancer progression by modulating key signaling pathways. The trifluoromethyl group appears to play a critical role in stabilizing the transition state during enzyme inhibition, while the sulfanylethyl side chain facilitates optimal binding orientation within the active site. These findings align with broader trends in drug discovery, where structurally tailored compounds are designed to achieve high selectivity and potency.

The synthesis of 1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations, including nucleophilic substitution reactions and protecting group strategies, to construct the desired pyrazole framework. The introduction of the trifluoromethyl group typically requires specialized reagents such as trifluoromethanesulfonyl chloride or trifluoromethyl iodide, while the attachment of the sulfanylethyl moiety necessitates careful handling of sulfonating agents under controlled conditions. Advances in catalytic methods have also streamlined these processes, reducing reaction times and improving yields.

The pharmacokinetic properties of this compound are another area of active investigation. Preliminary pharmacokinetic studies suggest that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered orally or intravenously. The lipophilicity imparted by the trifluoromethyl group enhances oral bioavailability, while the polar nature of the sulfanylethyl side chain aids in renal clearance. These characteristics make it an attractive candidate for further development into an oral therapeutic agent.

Regulatory considerations are also critical when evaluating new drug candidates like 1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic batches are consistent and reproducible, while toxicological assessments provide essential data on safety margins. Current research efforts are focused on optimizing synthetic routes to minimize impurities and ensure scalability for clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating progress in these areas.

The broader impact of this compound on drug discovery cannot be overstated. Its unique structural features offer insights into how molecular design can be leveraged to address unmet medical needs. By integrating cutting-edge synthetic methodologies with computational modeling techniques, researchers are paving the way for next-generation therapeutics based on similar scaffolds. The success of compounds like 1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine underscores the importance of interdisciplinary collaboration in advancing pharmaceutical science.

Future directions for research on this compound include exploring its potential as a lead molecule for covalent inhibitors—a strategy gaining traction in oncology due to its ability to form stable bonds with target enzymes. Additionally, investigating its interactions with other biological pathways may uncover novel therapeutic applications beyond its initial scope. As computational tools continue to evolve, so too will our ability to predict and optimize molecular properties before experimental validation becomes necessary.

In conclusion,1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-4-amine (CAS No. 1603314-23-3) represents a compelling example of how structural innovation can drive progress in medicinal chemistry. Its unique combination of functional groups provides a versatile platform for developing new treatments across multiple disease areas while adhering to stringent chemical principles designed for biological efficacy.

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